![molecular formula C19H12ClN3OS B2823663 3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-11-1](/img/structure/B2823663.png)

3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

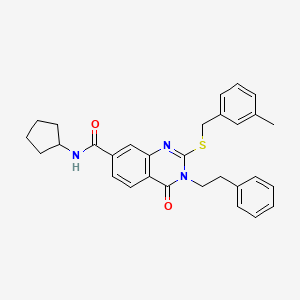

The compound “3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a type of N-heterocyclic compound . It is a derivative of thiazolo[5,4-b]pyridine, which is known for its potent inhibitory activity against phosphoinositide 3-kinase (PI3K) . The compound has been synthesized and tested for its PI3K enzymatic assay, showing potent PI3K inhibitory activity .

Synthesis Analysis

The synthesis of this compound involves a series of steps starting from commercially available substances . The compound was efficiently prepared in seven steps, yielding moderate to good results . The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity .Molecular Structure Analysis

The molecular structure of this compound is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The pyridyl attached to thiazolo[5,4-b]pyridine was identified as a key structural unit for PI3Kα inhibitory potency .Chemical Reactions Analysis

The compound exhibits strong PI3Kα inhibitory activity, with an IC50 of 3.6 nM . The inhibitory activity on PI3Kβ was approximately 10-fold reduced . The docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .科学的研究の応用

Selective Sensing Material

Compounds structurally related to the queried chemical have been used as selective sensing materials in the development of new types of ion-selective electrodes. For example, a chromium ion selective electrode was constructed using a derivative as a selective sensing material, demonstrating high selectivity and stability, applicable in trace metal analysis in environmental and food samples (Hajiaghababaei et al., 2016).

Antimicrobial Activity

Some derivatives of related compounds have been synthesized and tested for antimicrobial activities. Research has shown that these compounds can exhibit significant antibacterial and antifungal properties, indicating potential applications in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Analogues with similar structural motifs have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showing promise in cancer therapy by inhibiting tumor growth and angiogenesis (Borzilleri et al., 2006).

Synthetic Methodology and Heterocyclic Chemistry

Research into related compounds often involves the development of novel synthetic methodologies for heterocyclic compounds, which are crucial in medicinal chemistry for the creation of new therapeutic agents. Studies have explored the synthesis of new derivatives with potential biological activities, including antitumor properties (Haggam et al., 2017).

作用機序

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .

Mode of Action

It is known that thiazolo[4,5-b]pyridines can interact with their targets through various mechanisms, potentially leading to a broad spectrum of pharmacological activities .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

将来の方向性

The compound shows promise in its potent PI3K inhibitory activity . Future research could focus on further exploring its potential applications, particularly in the field of medicinal chemistry. Further studies could also investigate the structure-activity relationships of this compound and its derivatives, to optimize its PI3K inhibitory activity .

特性

IUPAC Name |

3-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3OS/c20-14-4-1-3-13(11-14)17(24)22-15-8-6-12(7-9-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJFMTGNPBKOKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2823582.png)

![2-[(3-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2823584.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2823592.png)

![7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2823593.png)

![2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2823595.png)

![N-(2-methoxyethyl)-N'-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2823596.png)

![8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B2823597.png)

![8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2823599.png)

![4-(4-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2823602.png)

![1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2823603.png)